![molecular formula C15H14N2O2S B8776270 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-](/img/structure/B8776270.png)
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)-
Descripción general
Descripción
2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.
Análisis De Reacciones Químicas
2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- involves its interaction with molecular targets in biological systems. It can bind to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which it is used .
Comparación Con Compuestos Similares
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- include other heterocyclic compounds with pyrrole and pyridine rings. For example:
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
Pyridine derivatives:
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-1-(phenylsulfonyl)- lies in its specific structural features and the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2O2S |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,3-dimethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H14N2O2S/c1-11-12(2)17(15-14(11)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h3-10H,1-2H3 |
Clave InChI |
DAUCNRQETPTECG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
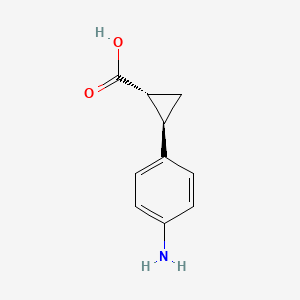
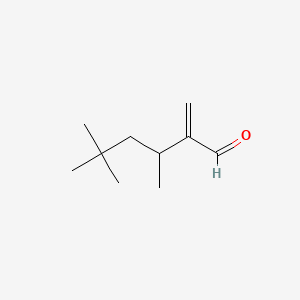
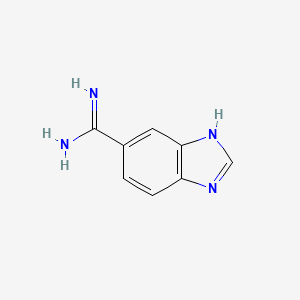
![5H-[1,3]dioxolo[4,5-f]indole-7-carbonitrile](/img/structure/B8776209.png)

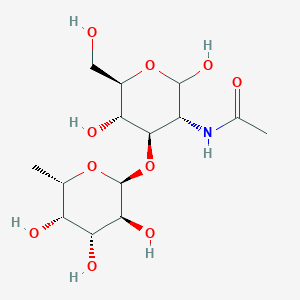
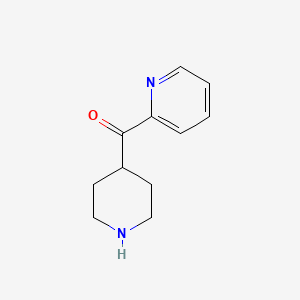
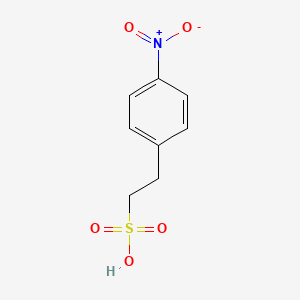
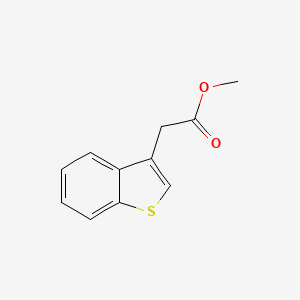
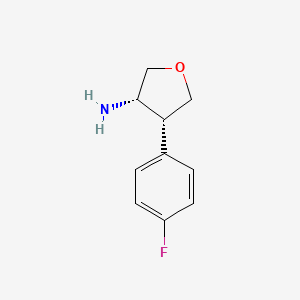
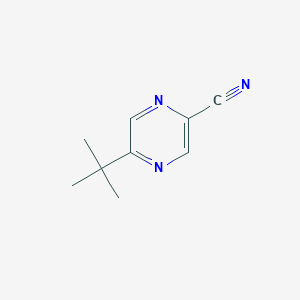
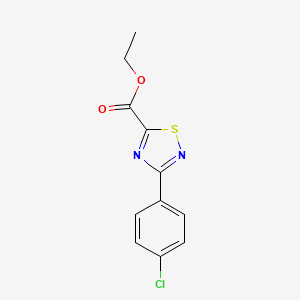
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B8776293.png)
![5-[(benzyloxy)carbonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B8776295.png)
